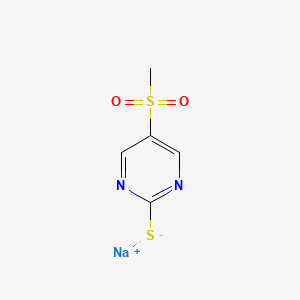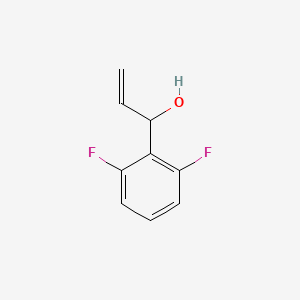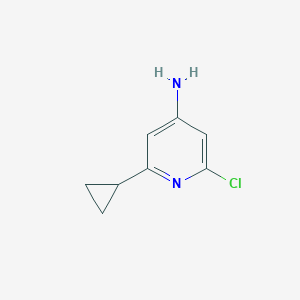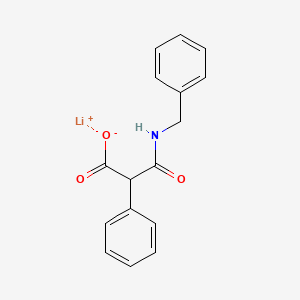
Lithium(1+)ion2-(benzylcarbamoyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is a complex organic compound that combines the properties of lithium ions with a benzylcarbamoyl and phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate typically involves the following steps:
Formation of Benzylcarbamoyl Chloride: Benzylamine reacts with phosgene to form benzylcarbamoyl chloride.
Formation of 2-Phenylacetic Acid: Benzyl chloride undergoes a Friedel-Crafts acylation with acetic acid to form 2-phenylacetic acid.
Coupling Reaction: Benzylcarbamoyl chloride reacts with 2-phenylacetic acid in the presence of a base such as triethylamine to form 2-(benzylcarbamoyl)-2-phenylacetate.
Lithium Salt Formation: The final step involves the reaction of 2-(benzylcarbamoyl)-2-phenylacetate with lithium hydroxide to form lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps outlined above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Medicine
In medicine, lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate involves its interaction with various molecular targets, including enzymes and receptors. The lithium ion can modulate neurotransmitter release and receptor activity, while the benzylcarbamoyl and phenylacetate moieties can interact with specific proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(carbamoyl)-2-phenylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-methylacetate
- Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylpropionate
Uniqueness
Lithium(1+) ion 2-(benzylcarbamoyl)-2-phenylacetate is unique due to the presence of both benzylcarbamoyl and phenylacetate groups, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
Molecular Formula |
C16H14LiNO3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
lithium;3-(benzylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H15NO3.Li/c18-15(17-11-12-7-3-1-4-8-12)14(16(19)20)13-9-5-2-6-10-13;/h1-10,14H,11H2,(H,17,18)(H,19,20);/q;+1/p-1 |
InChI Key |
CGYAKGXUSNXWDH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
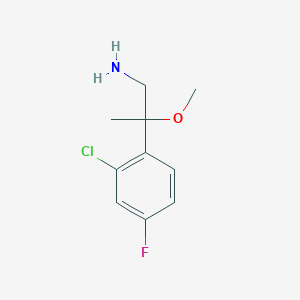
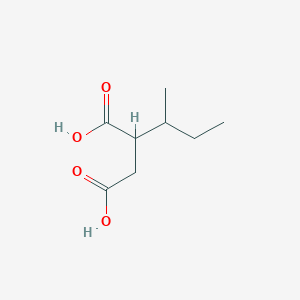
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
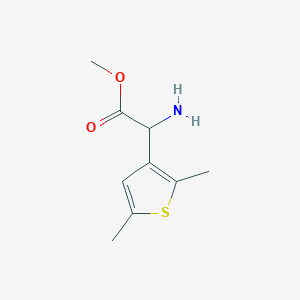
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
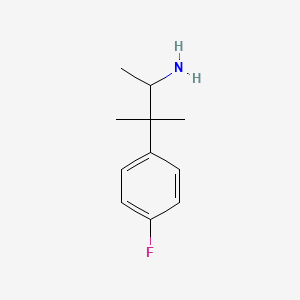
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
